molecular formula C₁₉H₃₀ClN₂O₃ B1141006 (3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride CAS No. 583827-06-9

(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride

Cat. No.: B1141006
CAS No.: 583827-06-9
M. Wt: 369.91
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Description

(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with a phenylethylamino group and a methoxycarbonyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenylethylamino Group: This step often involves the reaction of the piperidine ring with a phenylethylamine derivative, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Oxidation to Nitroxide: The final step involves the oxidation of the piperidine nitrogen to form the nitroxide radical, which can be accomplished using oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form various nitroxide radicals.

    Reduction: Reduction reactions can convert the nitroxide radical back to the corresponding amine.

    Substitution: The phenylethylamino and methoxycarbonyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC for amide bond formation.

Major Products

    Nitroxide Radicals: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a stable nitroxide radical, which serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying the dynamics and structure of various chemical systems.

Biology

In biological research, the compound’s nitroxide radical is employed as a probe to investigate oxidative stress and redox biology. It helps in understanding the mechanisms of oxidative damage and the role of antioxidants.

Medicine

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers with specific electronic or magnetic properties, due to its stable radical nature.

Mechanism of Action

The compound exerts its effects primarily through its nitroxide radical, which can participate in redox reactions. The radical can interact with various molecular targets, including proteins and nucleic acids, influencing their function and stability. The pathways involved often relate to oxidative stress and redox signaling.

Comparison with Similar Compounds

Similar Compounds

    (2,2,6,6-Tetramethylpiperidin-1-oxyl): A simpler nitroxide radical used in similar applications.

    (4-Hydroxy-TEMPO): Another nitroxide radical with a hydroxyl group, used in redox biology.

    (4-Amino-TEMPO): A nitroxide radical with an amino group, offering different reactivity and applications.

Uniqueness

(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These features make it particularly useful in applications requiring stable radicals and specific interactions with biological molecules.

Properties

InChI

InChI=1S/C19H30N2O3.Cl/c1-13(14-10-8-7-9-11-14)20-15-12-18(2,3)21(23)19(4,5)16(15)17(22)24-6;/h7-11,13,15-16,20,23H,12H2,1-6H3;/t13-,15+,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFDAMCUJOTGLC-YFBGFLEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC(N(C(C2C(=O)OC)(C)C)O)(C)C.[Cl]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H]2CC(N(C([C@H]2C(=O)OC)(C)C)O)(C)C.[Cl]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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